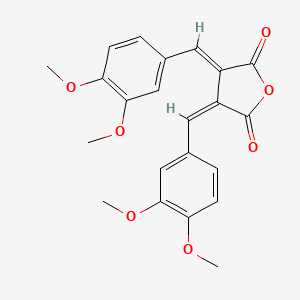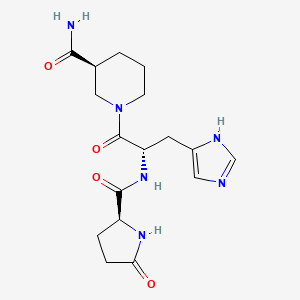![molecular formula C18H20N4O B12915685 Isoxazolo[5,4-b]pyridine, 3-methyl-4-(4-methyl-1-piperazinyl)-6-phenyl- CAS No. 61658-71-7](/img/structure/B12915685.png)
Isoxazolo[5,4-b]pyridine, 3-methyl-4-(4-methyl-1-piperazinyl)-6-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoxazolo[5,4-b]pyridine, 3-methyl-4-(4-methyl-1-piperazinyl)-6-phenyl- is a heterocyclic compound with significant biological potential. This compound is characterized by a wide range of pharmacological activities, including antitumor and pesticidal properties . The unique structure of this compound makes it a valuable subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolo[5,4-b]pyridine derivatives typically involves the reaction of 5-aminoisoxazoles with 1,3-dielectrophiles . One common method includes the use of 5-amino-3-methylisoxazole as a starting material. This compound reacts with Mannich bases in pyridine under reflux conditions to produce substituted isoxazolopyridines . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides . Functionalization at position 6 can be achieved by reacting isoxazole with keto esters, yielding various derivatives under different conditions .
Industrial Production Methods
Industrial production methods for isoxazolo[5,4-b]pyridine derivatives are not extensively documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
Isoxazolo[5,4-b]pyridine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield partially hydrogenated analogs.
Substitution: Substitution reactions, particularly at the nitrogen and oxygen atoms, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include α-ketoamides, partially hydrogenated analogs, and various substituted derivatives .
科学的研究の応用
Isoxazolo[5,4-b]pyridine derivatives have a wide range of scientific research applications:
Chemistry: These compounds are studied for their unique chemical properties and reactivity.
Biology: They exhibit significant biological activities, including antitumor and pesticidal properties.
Medicine: Isoxazolo[5,4-b]pyridine derivatives are investigated for their potential use in developing new pharmaceuticals.
Industry: These compounds are used in agrochemistry as herbicide antidotes and pesticides.
作用機序
The mechanism of action of isoxazolo[5,4-b]pyridine derivatives involves interaction with specific molecular targets and pathways. These compounds exhibit antitumor activity by interfering with cellular processes and signaling pathways. The exact molecular targets and pathways involved vary depending on the specific derivative and its application .
類似化合物との比較
Similar Compounds
Isoxazolo[4,5-b]pyridine: This compound has a similar structure but differs in the position of the nitrogen and oxygen atoms in the ring.
Isoxazolo[3,4-b]pyridine: Another related compound with a different arrangement of the heteroatoms in the ring.
Uniqueness
Isoxazolo[5,4-b]pyridine, 3-methyl-4-(4-methyl-1-piperazinyl)-6-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial use .
特性
CAS番号 |
61658-71-7 |
|---|---|
分子式 |
C18H20N4O |
分子量 |
308.4 g/mol |
IUPAC名 |
3-methyl-4-(4-methylpiperazin-1-yl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C18H20N4O/c1-13-17-16(22-10-8-21(2)9-11-22)12-15(19-18(17)23-20-13)14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3 |
InChIキー |
XPKARGZMBBLPTK-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)N4CCN(CC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


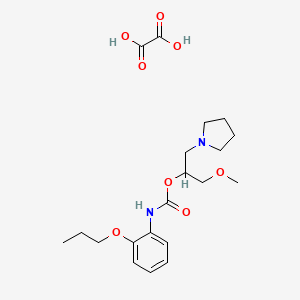
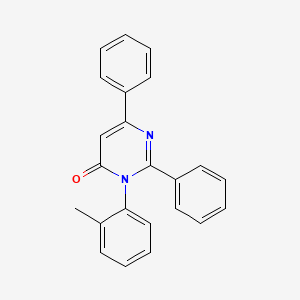


![3-[4-Chlorobenzal]-6-trifluoromethyloxindole](/img/structure/B12915628.png)
![5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine](/img/structure/B12915635.png)

![3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12915646.png)

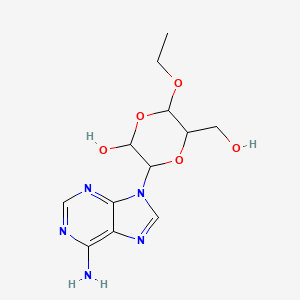
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-fluorophenyl)-](/img/structure/B12915661.png)
